3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-6-2-3-7-18(16)29-21(25-26-23(29)31)14-17-10-12-27(13-11-17)22(30)15-28-19-8-4-5-9-20(19)33-24(28)32/h2-9,17H,10-15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXXRRXSYMGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a combination of triazole and oxazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.
Structural Characteristics
The compound features multiple functional groups:
- Triazole ring : Known for its role in various biological activities including antifungal and anticancer effects.
- Oxazole moiety : Associated with antimicrobial and anti-inflammatory properties.
- Piperidine group : Often contributes to the modulation of neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The specific compound under consideration has shown promising results in:
- Inhibition of cancer cell proliferation : Studies indicate that derivatives containing triazole rings can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 12 | Cell cycle arrest |
| A549 | 10 | Inhibition of angiogenesis |
Antimicrobial Activity
Compounds with oxazole and triazole functionalities have been reported to possess significant antimicrobial properties. The compound's structure suggests it may exhibit:
- Bactericidal effects against Gram-positive and Gram-negative bacteria.
- Fungicidal activity , particularly against strains resistant to conventional antifungals .
Other Pharmacological Activities
In addition to anticancer and antimicrobial activities, the compound may exhibit:
- Anti-inflammatory effects : Similar compounds have shown the ability to inhibit inflammatory pathways.
- Antioxidant properties : The presence of aromatic rings may contribute to free radical scavenging activities .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced viability in a dose-dependent manner, particularly in breast and lung cancer cells.
- Animal Models : In vivo studies using murine models have indicated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The synthetic route often includes the formation of intermediates such as piperidine derivatives and oxazolones. For example, the introduction of the piperidine moiety can enhance the compound's biological activity by improving its interaction with biological targets. The structural complexity is characterized by the presence of a triazole ring, which is known for its pharmacological significance.
Biological Activities
Antimicrobial Activity : Research has shown that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Anticancer Properties : The compound has also been investigated for its anticancer potential. Studies indicate that derivatives with similar structural features can induce apoptosis in cancer cell lines. For example, certain benzoxazinone derivatives have been reported to exhibit cytotoxic effects against breast cancer cell lines (MCF-7) through mechanisms involving cell cycle arrest and apoptosis .
Anti-inflammatory Effects : Compounds featuring oxadiazole and triazole structures have shown anti-inflammatory properties in various assays. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
- Antimicrobial Study : A recent study synthesized a series of oxadiazole derivatives and tested them against common pathogens. The results indicated that modifications in the molecular structure significantly influenced antimicrobial efficacy, with some compounds exhibiting MIC values lower than traditional antibiotics .
- Cytotoxicity Assessment : In another investigation, researchers focused on the cytotoxic effects of triazole-containing compounds on cancer cell lines. The study found that specific substitutions on the triazole ring enhanced cytotoxicity, suggesting a structure–activity relationship that could guide future drug design efforts .
- In Vivo Studies : Preliminary in vivo studies have been conducted to assess the therapeutic potential of these compounds in animal models of infection and cancer. Results indicated that certain derivatives not only reduced tumor size but also improved survival rates compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-rich heterocycles. Below is a comparative analysis with structurally or functionally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
For example, 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)pyrazol-3-ones show growth inhibition against Gram-positive bacteria and fungi, suggesting that the triazolone-piperidine hybrid may share analogous mechanisms .
Synthetic Pathways: The synthesis of the target compound likely involves multi-step reactions, such as: Condensation of o-tolyl-substituted triazolone with piperidine. Coupling to benzoxazolone via a keto-ethyl linker. This contrasts with imidazole derivatives, which are synthesized via cyclocondensation of amino-pyrazolones with aryl aldehydes .
However, the piperidine linker may introduce conformational flexibility, affecting target binding compared to planar tetrazole hybrids .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the triazole-piperidine-benzoxazolone core of this compound?
- Answer : The synthesis of such hybrid heterocycles typically involves multi-step reactions. Key steps include:
- Piperidine functionalization : Alkylation of piperidine derivatives with bromoacetyl ketones to introduce the 2-oxoethyl moiety (e.g., bromoacetophenone reactions in ethanol under reflux) .
- Triazole formation : Cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds (e.g., using NaBH₄ for reduction in absolute ethanol) .
- Benzoxazolone assembly : Ring closure via esterification or oxidative methods (e.g., using IR and ¹H-NMR for structural confirmation) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Answer : A combination of techniques is critical:
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ for oxazolone and triazolone moieties .
- ¹H-NMR : Key signals include:
- Piperidine protons (δ 1.5–3.0 ppm, multiplet) .
- o-Tolyl aromatic protons (δ 6.8–7.5 ppm) .
- Oxazolone methylene (δ 4.5–5.0 ppm) .
- ¹³C-NMR : Carbonyl carbons (C=O) appear at δ 160–180 ppm .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for structurally similar triazole-benzoxazole hybrids?
- Answer : Discrepancies often arise from:
- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity .
- Solubility differences : Test compounds in multiple solvents (DMSO, PBS) and use standardized assays (e.g., microdilution for antimicrobial activity) .
- Target selectivity : Perform molecular docking (e.g., with 14α-demethylase lanosterol, PDB: 3LD6) to predict binding modes and validate via enzyme inhibition assays .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Answer : Leverage:
- ADMET prediction : Tools like SwissADME to assess logP (target <5), bioavailability radar, and P-glycoprotein substrate likelihood .
- QSAR modeling : Correlate substituent effects (e.g., o-tolyl vs. p-methoxyphenyl) with activity. For example, bulky substituents on triazole improve metabolic stability .
- Dynamics simulations : Analyze binding pocket flexibility to prioritize analogs with strong hydrogen-bonding interactions (e.g., with CYP51 active-site heme) .
Q. What experimental controls are essential when evaluating the compound’s stability under physiological conditions?
- Answer : Include:
- pH stability : Incubate in buffers (pH 2.0–7.4) and monitor degradation via HPLC at 24/48/72 hours .
- Light/heat exposure : Store samples under UV light (254 nm) and at 40°C to simulate accelerated aging .
- Enzymatic degradation : Test in human liver microsomes (HLM) with NADPH cofactor to assess metabolic liability .
- Data Interpretation : Degradation products (e.g., hydrolyzed oxazolone) can be identified via LC-MS/MS .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the triazole and benzoxazolone moieties?
- Root Cause : Steric hindrance from the o-tolyl group or poor nucleophilicity of intermediates.
- Solutions :
- Catalyst optimization : Use Cu(I) catalysts (e.g., CuBr) for click chemistry-based triazole formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 16 hours conventional) .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for piperidine nitrogen) .
Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
